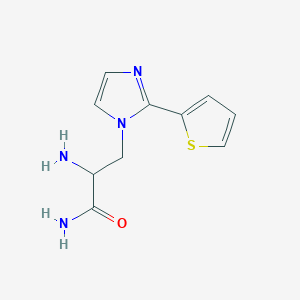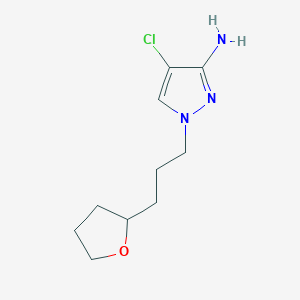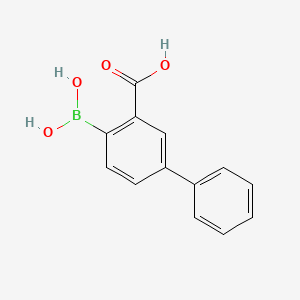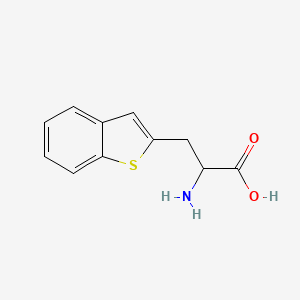![molecular formula C7F8LiNO2S B13623277 Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is a complex organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a thiazole ring substituted with trifluoromethyl groups and a difluoroacetate moiety, making it a subject of study in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate typically involves the reaction of 2,5-bis(trifluoromethyl)-1,3-thiazole with lithium difluoroacetate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the lithium salt. The mixture is stirred at low temperatures, often under an inert atmosphere like nitrogen or argon, to ensure the stability of the reactive intermediates.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored and controlled to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the difluoroacetate moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The difluoroacetate moiety may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI): Another lithium salt with high thermal stability and ionic conductivity, commonly used in electrolytes for lithium-ion batteries.
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in electrochemical applications.
Uniqueness
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is unique due to its combination of a thiazole ring and difluoroacetate moiety, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound for various advanced applications.
Properties
Molecular Formula |
C7F8LiNO2S |
|---|---|
Molecular Weight |
321.1 g/mol |
IUPAC Name |
lithium;2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate |
InChI |
InChI=1S/C7HF8NO2S.Li/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15;/h(H,17,18);/q;+1/p-1 |
InChI Key |
SUMDNRHNNLLHOX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
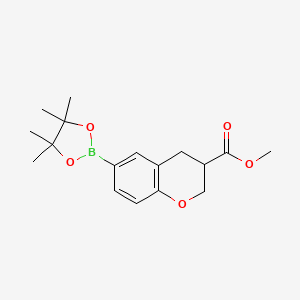
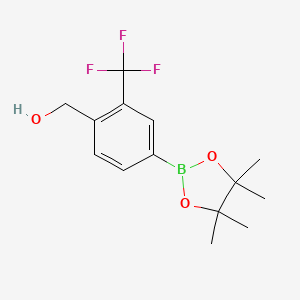


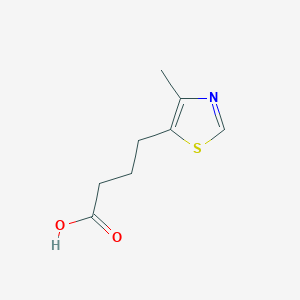

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

